

A Selective Casein Kinase 1α (CK1α) Degrader for Research in Oncology

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Compound of Interest					
Compound Name:	TMX-4116				
Cat. No.:	B10830143	Get Quote			

This technical guide provides a comprehensive overview of **TMX-4116**, a potent and selective degrader of Casein Kinase 1α (CK1 α).[1][2] Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical data, experimental protocols, and relevant signaling pathways associated with this molecular glue degrader.

Core Compound Information

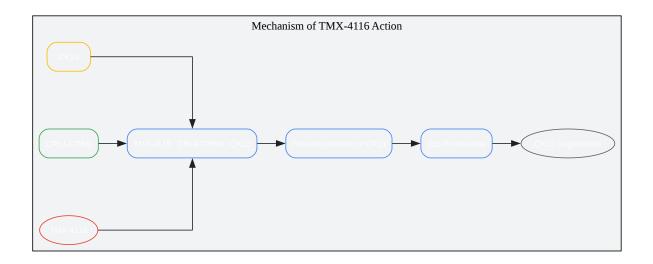
TMX-4116 is a small molecule that functions as a molecular glue, inducing the degradation of $CK1\alpha$.[2][3][4] It is a chemical derivative of FPFT-2216, optimized for greater selectivity towards $CK1\alpha$.[2] This targeted degradation approach offers a powerful tool for investigating the roles of $CK1\alpha$ in various cellular processes and its potential as a therapeutic target, particularly in hematological malignancies like multiple myeloma and acute myeloid leukemia (AML).[1][5][6]

Identifier	Value
Compound Name	TMX-4116
CAS Number	2766385-56-0[1][4][7][8]
Molecular Formula	C17H19N5O4S[3][4][8]
Molecular Weight	389.43 g/mol [4]
Mechanism of Action	Selective CK1α Degrader (Molecular Glue)[1][2]



Mechanism of Action

TMX-4116 operates by hijacking the body's natural protein disposal system. It facilitates an interaction between the CRL4-CRBN E3 ubiquitin ligase complex and CK1 α .[2][3] This induced proximity leads to the polyubiquitination of CK1 α , marking it for degradation by the 26S proteasome. A key advantage of **TMX-4116** is its high selectivity for CK1 α , with minimal to no degradation of other proteins such as PDE6D, IKZF1, and IKZF3, which are known targets of less selective immunomodulatory drugs (IMiDs).[2]



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Caption: Mechanism of **TMX-4116**-induced CK1 α degradation.

Preclinical Data

TMX-4116 has demonstrated potent and selective degradation of CK1 α across multiple cancer cell lines.



Degradation Activity

The efficacy of **TMX-4116** is quantified by its DC50 value, which represents the concentration required to degrade 50% of the target protein.

Cell Line	Target	DC50	Reference
MOLT4	CK1α	< 200 nM	[1][2][4]
Jurkat	CK1α	< 200 nM	[1][2][4]
MM.1S	CK1α	< 200 nM	[1][2][4]

Selectivity Profile

Proteomic studies have confirmed the high selectivity of TMX-4116.

Cell Line	Concentration	Duration	Result	Reference
MOLT4	250 nM	4 hours	Primary degradation of CK1α with no downregulation of PDE6D, IKZF1, and IKZF3.	[2]
MOLT4	1 μΜ	4 hours	High degradation preference for CK1α.	[1]

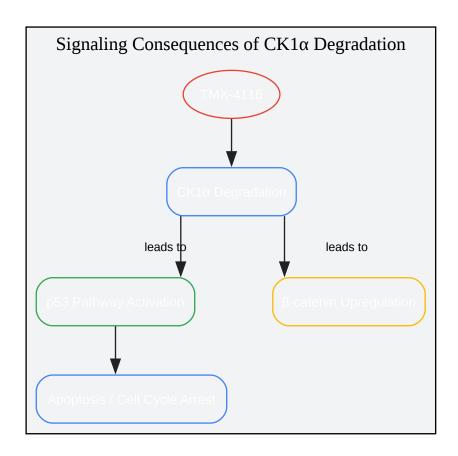
Signaling Pathways

CK1 α is a crucial kinase involved in several signaling pathways, most notably the Wnt/ β -catenin and p53 pathways.[9][10] By degrading CK1 α , **TMX-4116** can modulate these pathways, which are often dysregulated in cancer.

Impact on Wnt/β-catenin and p53 Signaling



Degradation of CK1 α has been shown to activate the p53 signaling pathway and lead to an upregulation of β -catenin.[6][11] The antiproliferative effects of CK1 α degradation are particularly pronounced in cancer cells with wild-type TP53. Conversely, mutations in TP53 may confer resistance to **TMX-4116**.[6]



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Caption: Downstream effects of TMX-4116 on key signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **TMX-4116**.

Cell Culture

Cell Lines: MOLT-4 (ATCC, #CRL-1582), Jurkat (ATCC, #TIB-152), and MM.1S (ATCC, #CRL-2974) cells were used.[2]

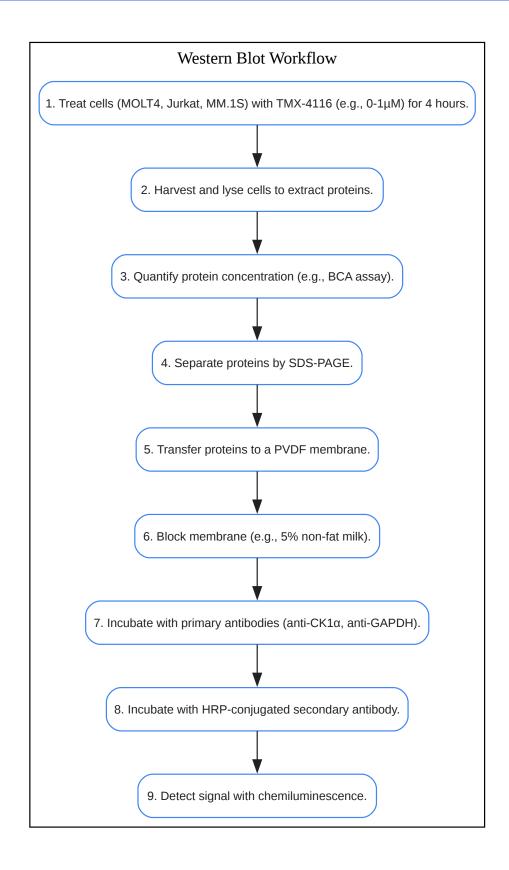


• Culture Conditions: Cells were cultured according to the supplier's recommendations.

Western Blot Analysis for Protein Degradation

This protocol is used to assess the degradation of $CK1\alpha$ and other proteins of interest.





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Caption: Standard workflow for Western Blot analysis.



• Procedure:

- Cells were treated with varying concentrations of TMX-4116 for 4 hours.
- Following treatment, cells were harvested, washed, and lysed.
- Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against CK1α, PDE6D, IKZF1, IKZF3, and a loading control (e.g., GAPDH).
- Blots were then incubated with corresponding secondary antibodies and visualized.

Quantitative Proteomics

This method provides an unbiased, global view of protein level changes upon treatment with **TMX-4116**.

Procedure:

- MOLT4 cells were treated with TMX-4116 (250 nM) or a vehicle control for 4 hours.[2]
- Cells were harvested, and proteins were extracted, digested (e.g., with trypsin), and labeled with isobaric tags.
- Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data was analyzed to identify and quantify changes in protein abundance between the treated and control groups.

In Vivo Formulation

For animal studies, **TMX-4116** can be formulated for administration.

- Recommended Vehicle: A standard formulation consists of 10% DMSO, 40% PEG300, 5%
 Tween-80, and 45% saline.[1][4][12]
- Preparation:



- Dissolve TMX-4116 in DMSO to create a stock solution.
- Add PEG300 and mix until the solution is clear.
- Add Tween-80 and mix.
- Finally, add saline to reach the final volume and mix thoroughly.

Summary and Future Directions

TMX-4116 is a valuable chemical probe for studying the biological functions of CK1α. Its high potency and selectivity make it a superior tool compared to less specific IMiDs or the parent compound FPFT-2216. The demonstrated activity in cell lines derived from hematological malignancies suggests its potential for further therapeutic development. Future research will likely focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic characterization, and the identification of biomarkers to predict sensitivity to CK1α degradation.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMX-4116 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. targetmol.cn [targetmol.cn]
- 8. medkoo.com [medkoo.com]



- 9. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. TMX-4116 | Casein Kinase | 2766385-56-0 | Invivochem [invivochem.com]
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